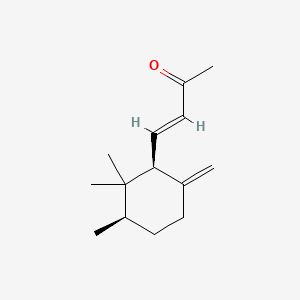

3-Buten-2-one, 4-(2,2,3-trimethyl-6-methylenecyclohexyl)-

Beschreibung

Contextualization within Terpenoid Chemistry and Natural Products Research

Gamma-irone is a naturally occurring organic compound that belongs to the irone family of cyclic ketones. smolecule.com It is classified as a monoterpenoid, which are a class of terpenes that consist of two isoprene units. mdpi.com Terpenoids, also known as isoprenoids, are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. The study of gamma-irone is deeply rooted in natural products research, as it is a principal fragrant constituent of natural iris oil, also known as orris butter. drugfuture.com This essential oil is extracted from the rhizomes of certain species of iris, particularly Iris germanica and Iris pallida. mdpi.comtinkturenpresse.descentree.co

The formation of irones in iris rhizomes is a fascinating process that occurs over time. These compounds are not present in the fresh rhizomes but are gradually formed through the oxidative degradation of their precursors, known as iridals, during a lengthy aging and drying process that can take several years. researchgate.net This transformation is a key area of research, as it is crucial for the development of the characteristic violet-like fragrance of orris oil, one of the most precious raw materials in the perfume industry. researchgate.net

Significance in Specialized Chemical Domains

The unique olfactory properties of gamma-irone have made it a compound of significant interest in the fragrance and perfume industry. smolecule.comontosight.ai Its complex scent, often described as woody, floral, and reminiscent of violets, makes it a valuable component in high-end fragrance formulations. smolecule.comtinkturenpresse.deontosight.ai The specific structural configuration of gamma-irone contributes to its distinctive scent profile, and its existence in multiple stereoisomeric forms allows for variations in olfactory characteristics. smolecule.com

Beyond its use in perfumery, research into gamma-irone extends into synthetic organic chemistry. Numerous studies have focused on the total synthesis of gamma-irone and its various isomers. researchgate.nettandfonline.comoup.comresearchgate.netoup.com These synthetic endeavors are driven by the high cost and limited availability of the natural product, which requires a long and resource-intensive extraction and aging process. scentree.co The development of efficient and stereoselective synthetic routes to gamma-irone is a challenging yet important goal for chemists, enabling a more accessible supply for various applications. researchgate.net

Overview of Isomerism in the Irone Family

The irone family is characterized by a number of isomers, which are molecules that have the same molecular formula but different arrangements of atoms. The primary isomers are α-irone, β-irone, and γ-irone, which differ in the position of the double bond within the cyclohexene (B86901) ring. researchgate.net

Furthermore, each of these isomers can exist as stereoisomers, which have the same molecular formula and sequence of bonded atoms (constitution), but differ in the three-dimensional orientations of their atoms in space. This includes both enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). For gamma-irone, the main stereoisomers are the cis and trans isomers, which relate to the relative orientation of the substituents on the cyclohexene ring. researchgate.net The various isomers of irone possess distinct olfactory properties. academie-sciences.fr For instance, research has shown that (+)-cis-γ-irone and (+)-cis-α-irone have particularly interesting organoleptic properties. tinkturenpresse.deresearchgate.net The distribution of these isomers can vary depending on the species of iris from which the oil is extracted. scentree.coacademie-sciences.fr

Chemical Properties of gamma-Irone

| Property | Value |

| Molecular Formula | C14H22O |

| Molecular Weight | 206.32 g/mol |

| CAS Number | 79-68-5 |

| IUPAC Name | 4-(2,2,3-trimethyl-6-methylidenecyclohexyl)but-3-en-2-one |

| Boiling Point | 279.3°C at 760 mmHg |

| Melting Point | 25°C |

| Flash Point | 118.7°C |

| Density | 0.9 g/cm³ |

Data sourced from multiple references. smolecule.comdrugfuture.comlookchem.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2,2,3-trimethyl-6-methylidenecyclohexyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPDTCQYNRKWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C)C(C1(C)C)C=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861639 | |

| Record name | 3-Buten-2-one, 4-(2,2,3-trimethyl-6-methylenecyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-68-5 | |

| Record name | 4-(2,2,3-Trimethyl-6-methylenecyclohexyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-(2,2,3-trimethyl-6-methylenecyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-(2,2,3-trimethyl-6-methylenecyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2,3-trimethyl-6-methylenecyclohexyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Elucidation of Gamma Irone and Analogues

Early Investigations and Isolation from Iris Species

The story of the irones began in 1893 when German chemists Ferdinand Tiemann and Wilhelm Krüger first isolated a ketone-containing compound from the essential oil of iris rhizomes, which they named "irone". researchgate.net Initially, they were investigating the scent components of violet flowers and believed the key fragrant compound in iris oil was the same. Their preliminary work led them to incorrectly propose the molecular formula as C₁₃H₂₀O.

The natural source of these compounds is the rhizomes of several Iris species, most notably Iris pallida and Iris germanica. academie-sciences.friupac.orgnih.govwikipedia.org A crucial aspect of irone formation is that these fragrant ketones are not present in the fresh rhizomes. nih.govresearchgate.netresearchgate.net They are formed through a slow oxidative degradation of triterpenoid (B12794562) precursors, known as iridals, during a lengthy aging and drying process of the rhizomes that can take several years. nih.govresearchgate.netresearchgate.netresearchgate.net This traditional, time-consuming method is necessary to develop the characteristic violet-like aroma for which orris root is prized in perfumery. nih.gov

Progressive Refinement of Chemical Structure and Isomeric Forms

A significant breakthrough in understanding the true nature of irone came in 1933 when Leopold Ruzicka correctly determined its elemental analysis, establishing the molecular formula as C₁₄H₂₂O. academie-sciences.fr Following this, Ruzicka and, independently, Yves-René Naves, discovered that what was known as "irone" was not a single compound but a mixture of at least three distinct isomers. academie-sciences.fr These were identified as α-irone, β-irone, and γ-irone. academie-sciences.fr

Further research revealed an even greater complexity. It was established that irone exists as five primary isomers based on the position of the double bond in the cyclohexene (B86901) ring and the stereochemistry of the substituents. researchgate.netresearchgate.net

| Isomer Name | Structural Distinction |

|---|---|

| cis-α-Irone | Methyl group at C2 and the side chain at C1 of the ring are on the same side. |

| trans-α-Irone | Methyl group at C2 and the side chain at C1 of the ring are on opposite sides. |

| β-Irone | Double bond is endocyclic between C1 and C2 of the ring. |

| cis-γ-Irone | Exocyclic double bond at C6; methyl group at C2 and the side chain at C1 are on the same side. |

| trans-γ-Irone | Exocyclic double bond at C6; methyl group at C2 and the side chain at C1 are on opposite sides. |

Advancements in Stereochemical Understanding of Natural Irones

For many years after the discovery of the irone isomers, their precise three-dimensional structure remained elusive. A pivotal moment in the stereochemical elucidation of these compounds occurred in 1971. Valentine Rautenstrauch and Günther Ohloff conducted a meticulous analysis of Italian iris oil, likely the same type used by Ruzicka, and successfully established the absolute configuration of the major isomers present. researchgate.netacademie-sciences.fr Their work identified the presence of (+)-cis-α-irone, (+)-trans-α-irone, (+)-β-irone, and (+)-cis-γ-irone. academie-sciences.fr Later, they also detected trace amounts of trans-γ-irone. researchgate.netacademie-sciences.fr

This research highlighted that the irones are chiral molecules, existing as enantiomers (non-superimposable mirror images). Subsequent investigations revealed that the specific distribution of these isomers and their enantiomeric forms is highly dependent on the botanical species of the iris plant. academie-sciences.friupac.org For instance, oil derived from Iris pallida is characterized by predominantly dextrorotatory (+) enantiomers, whereas oil from Iris germanica contains mainly the laevorotatory (-) enantiomers. academie-sciences.friupac.org This natural variability underscores the complexity of irone biosynthesis in different plant species. The development of advanced analytical techniques has since allowed for the separation and olfactory characterization of all ten possible stereoisomers of irone. academie-sciences.frcnr.it

| Iris Species | Major Irone Isomers and Enantiomers | Approximate Composition (%) |

|---|---|---|

| Iris germanica | (–)-cis-α-irone | 61.48% academie-sciences.frnih.gov |

| (–)-cis-γ-irone | 37.60% academie-sciences.frnih.gov | |

| (+)-trans-α-irone | 0.91% academie-sciences.frnih.gov | |

| β-irone | 0.71% academie-sciences.frnih.gov | |

| Iris pallida | (+)-cis-γ-irone | 49.8% cnr.it |

| (+)-cis-α-irone | 31.6% cnr.it | |

| (+)-trans-α-irone | 4.0% cnr.it | |

| (–)-trans-γ-irone | 0.6% cnr.it |

Biosynthetic Pathways and Enzymatic Transformations of Gamma Irone

Natural Occurrence and Distribution in Botanical Sources

Gamma-Irone is a naturally occurring cyclic ketone primarily derived from the rhizomes of several species of the genus Iris. smolecule.com These rhizomes, commonly known as orris root, are the most significant botanical source of irones used in the fragrance industry. researchgate.netwits.ac.za The specific isomeric distribution and concentration of irones, including γ-irone, can vary significantly depending on the particular Iris species.

The principal species cultivated for irone production are Iris pallida and Iris germanica. ashs.org Research indicates that Iris pallida typically has a high content of (-)-cis-γ-irone. ashs.org In contrast, an average composition of iris butter from Iris germanica shows a significant, though lesser, proportion of (–)-cis-γ-irone (approximately 37.60%) alongside other isomers like (–)-cis-α-irone. academie-sciences.fr Other species such as Iris florentina and Iris variegata also contain irones, but often in lower quantities. ashs.org It has also been reported in Iris sibirica. nih.gov

An important characteristic of irone formation is that these fragrant compounds are not present in significant amounts in freshly harvested rhizomes. researchgate.netashs.org Instead, they are gradually synthesized during a post-harvest aging or maturation period, which traditionally can last for three to five years. researchgate.netresearchgate.net This lengthy storage allows for the slow enzymatic and oxidative conversion of precursor molecules within the rhizome into the desired irones. researchgate.net

Identification and Characterization of Precursors (e.g., Iridals)

The direct biosynthetic precursors to irones within the Iris rhizome have been identified as a class of triterpenoids known as iridals. researchgate.netugent.be These C31 triterpenoids are derived from the cyclization of squalene. ashs.org Iridals accumulate in the fresh rhizome and are subsequently transformed into the C14 irone skeletons during the post-harvest processing. researchgate.net

The oxidative degradation of these bicyclic iridals leads to the formation of various irone isomers. researchgate.netwits.ac.za Specific iridals have been linked to the formation of α- and γ-irones. For instance, cis-α-irone and cis-γ-irone are known to be formed through the oxidative breakdown of bicyclic iridals such as iripallidal and iriflorental, which are found in the rhizomes of I. pallida. wits.ac.za

The conversion of these non-volatile precursors into the volatile and aromatic irones is a critical transformation that defines the characteristic violet-like scent of aged orris root. researchgate.net The process is considered an artifact of the post-harvest period, where enzymatic or non-enzymatic conversions take place during drying and long-term storage. researchgate.net

Key Enzymatic Steps in gamma-Irone Formation

The transformation of iridals into γ-irone is a multi-step process involving several key types of enzymatic reactions. While the complete native pathway is still under investigation, research has elucidated the critical roles of methyltransferases, cyclases, and oxidative enzymes.

Methylation is a crucial step in the irone biosynthetic pathway. Based on radiolabelling studies, it was proposed that a bifunctional methyltransferase and cyclase (bMTC) is involved, which would convert the iridal (B600493) precursor directly to a cycloiridal intermediate. researchgate.net This enzymatic step involves the transfer of a methyl group from a donor molecule, S-adenosylmethionine (SAM), to the iridal substrate. researchgate.net

While the native Iris methyltransferase has not been fully isolated and characterized, significant progress has been made in understanding this reaction through enzyme engineering. Researchers have successfully engineered promiscuous methyltransferase (pMT) enzymes that can convert a related substrate, psi-ionone, into irone. gumed.edu.placs.orgnih.gov These studies have allowed for the identification of critical amino acid residues at the enzyme's dimer interface that are crucial for its activity and specificity. gumed.edu.plnih.govx-mol.com By mutating these residues, scientists have been able to improve the catalytic efficiency (kcat) and increase the percentage of specific irone isomers produced, demonstrating the central role of methyltransferase activity in forming the irone structure. gumed.edu.plnih.gov

The formation of the characteristic six-membered ring of the irone structure is catalyzed by cyclase enzymes. acs.orgresearchgate.net In the native biosynthetic pathway, it is hypothesized that a cyclase, possibly acting in concert with a methyltransferase, mediates the ring closure of the linear triterpenoid (B12794562) precursor, iridal. researchgate.net This cyclization is one of the most complex reactions in biology, transforming a flexible, linear molecule into a rigid, cyclic structure with multiple stereocenters. acs.org

Terpenoid cyclases function by binding the substrate in a specific conformation within the enzyme's active site, stabilizing highly reactive carbocation intermediates, and guiding the intricate cascade of bond formations to yield a specific cyclic product. acs.org Although the precise cyclase responsible for γ-irone biosynthesis in Iris remains to be definitively identified, the study of other terpenoid cyclases provides a clear model for its mechanism. acs.orgwhiterose.ac.uk For example, research into the engineering of squalene-hopene cyclase (SHC) variants has demonstrated the ability to catalyze novel cyclizations of substrate mimics, producing six-membered ring products with high stereoselectivity. nih.gov

Oxidative reactions are fundamental to the conversion of iridal precursors into the final irone molecules. researchgate.netwits.ac.za This oxidative degradation is the key process that occurs during the multi-year aging of iris rhizomes. researchgate.netresearchgate.net The process can be accelerated significantly through the use of specific enzymes.

Research has shown that oxidoreductases, such as lipoxidase (B8822775) and peroxidase, can be used to dramatically shorten the time required for irone production. wits.ac.zawits.ac.zagoogle.com In one patented method, precursors extracted from fresh iris rhizomes are treated with a peroxidizing enzymatic composition, such as a lipoxidase in the presence of oxygen or a peroxidase with hydrogen peroxide, to yield irones. google.com For example, using soybean lipoxidase on an extract from fresh rhizomes yielded a significantly higher amount of irone compared to a control without the enzyme. google.com Similarly, horseradish peroxidase has been used to generate irones from rhizome extracts. google.com These enzymatic processes facilitate the necessary oxidative cleavage and rearrangement of the iridal structure to form the C14 irone skeleton. wits.ac.za

Genetic and Molecular Regulation of gamma-Irone Biosynthesis in Plants

The biosynthesis of secondary metabolites like γ-irone is tightly regulated at the genetic level. This regulation involves a complex interplay of structural genes, which encode the biosynthetic enzymes, and transcription factors, which control the expression of these genes.

While the specific genes encoding the γ-irone biosynthetic pathway in Iris have not all been elucidated, research into related metabolic pathways in the genus provides a framework for understanding their regulation. The biosynthesis of plant secondary metabolites is often controlled by transcription factor families such as MYB, basic helix-loop-helix (bHLH), and WD40-repeat proteins. mdpi.comnih.gov These proteins can form a regulatory complex (MBW complex) that binds to the promoter regions of structural genes, thereby activating or repressing their transcription. mdpi.com For instance, studies in Iris domestica have shown that bHLH transcription factors are involved in regulating flavonoid biosynthesis, a pathway that shares precursors with terpenoid synthesis. nih.gov Similarly, the expression of dihydroflavonol-4-reductase (DFR), a key enzyme in anthocyanin synthesis in Iris, is shown to be a crucial regulatory point. x-mol.net

Furthermore, the potential for genetic modification to enhance irone production has been explored. A patent for an Iris transformation method describes the introduction of foreign genetic material to alter traits, including the enhancement of irone production by introducing genes encoding irone synthetic proteins. google.com This highlights the feasibility of manipulating the genetic regulation of the pathway to increase the yield of desired compounds like γ-irone.

Biocatalytic and Microbial Engineering Approaches for gamma-Irone Production

The production of irones, including gamma-irone, has traditionally relied on lengthy and low-yielding methods of extraction from iris rhizomes or complex chemical syntheses. wits.ac.zawits.ac.za These conventional approaches contribute to the high cost of natural irone extracts. wits.ac.za Consequently, significant research has been directed towards developing more efficient and sustainable alternatives through biocatalysis and microbial engineering. These strategies leverage the high selectivity of enzymes and the metabolic capabilities of engineered microorganisms to produce valuable compounds like gamma-irone. cnr.itacs.org Biocatalytic methods often employ isolated enzymes to perform specific chemical transformations on natural or synthetic precursors, while microbial engineering aims to construct entire biosynthetic pathways within a host organism for de novo production. acs.orgresearchgate.net

Enzymatic Conversion of Synthetic Precursors

Enzymatic conversion offers a powerful method for producing specific irone isomers by leveraging the stereo- and regioselectivity of biocatalysts. cnr.it This approach can involve the transformation of natural precursors extracted from plant material or the resolution of racemic mixtures of synthetic intermediates.

A notable example of converting a natural precursor involves the use of crude soybean lipoxidase to produce α- and γ-irones from fresh iris root. wits.ac.zaresearchgate.net The traditional aging process of iris rhizomes, which can take three to five years, is necessary for the gradual oxidation of irone precursors, known as iridals, into the desired fragrant ketones. researchgate.net Research has demonstrated that this extended period can be drastically shortened by using an enzymatic process. In one study, a rapid and effective method was developed using crude soybean lipoxidase to oxidize macerated fresh orris root. wits.ac.zaresearchgate.net The optimization of this process involved incubating homogenized orris root with the enzyme preparation, supplemented with co-factors such as manganese chloride and ferrous sulphate, which were found to be important for the bioconversion. wits.ac.zaresearchgate.net This biocatalytic method yielded approximately 696 mg of irones per kilogram of dry orris root, a significant increase compared to the 530 mg/kg obtained from traditionally processed rhizomes. wits.ac.zaresearchgate.net

Another key application of enzymes is in the synthesis of specific, enantiomerically pure irone isomers, which is crucial as the olfactory properties of irones can differ significantly between enantiomers. researchgate.net Lipases are frequently used for the kinetic resolution of racemic intermediates. For instance, lipase (B570770) PS from Pseudomonas sp. and porcine pancreatic lipase (PPL) have been successfully used to resolve racemic alcohols and their derivatives that serve as precursors in irone synthesis. cnr.itacademie-sciences.fr An enzymatic approach was developed to prepare all possible stereoisomers of (E) and (Z), cis and trans-γ-irones starting from a commercial mixture of racemic α-irone. researchgate.net This multi-step synthesis involved lipase-mediated kinetic resolution of key allylic alcohol intermediates derived from chemically transformed α-irone. academie-sciences.frresearchgate.net For example, enantiomerically pure precursors for γ-irones were obtained through the lipase PS-mediated acetylation of racemic epoxy-irols, followed by chemical steps including deoxygenation and photoisomerization to form the γ-irone skeleton. academie-sciences.fr

Table 1: Research Findings on Enzymatic Conversion for Irone Production

| Enzyme | Precursor(s) | Product(s) | Key Research Findings |

| Crude Soybean Lipoxidase | Iridals in fresh homogenized orris root | α- and γ-irones | The enzymatic process significantly shortens the production time compared to traditional aging of rhizomes. Yields of 696 mg irone/kg dry orris root were achieved. The presence of minerals like manganese chloride and ferrous sulphate was identified as important for the bioconversion. wits.ac.zaresearchgate.net |

| Lipase PS (from Pseudomonas sp.) | Racemic epoxy-irols and other alcohol intermediates | Enantiomerically pure irone precursors | Enabled the kinetic resolution of racemic alcohols via acetylation, providing key chiral building blocks for the synthesis of various enantiopure irone isomers, including cis- and trans-γ-irone. academie-sciences.frresearchgate.net |

| Porcine Pancreatic Lipase (PPL) | Racemic alcohol intermediates | Enantiopure alcohol precursors | Used for the sequential acetylation and hydrolysis to prepare enantiopure alcohols essential for irone synthesis. cnr.it |

Heterologous Biosynthesis in Engineered Microorganisms

Heterologous biosynthesis, which involves transplanting a biosynthetic pathway into a well-characterized microbial host, represents a promising frontier for the sustainable production of complex natural products like gamma-irone. researchgate.net This strategy can enable de novo synthesis from simple carbon sources like glucose, overcoming the limitations of relying on plant-derived precursors or complex chemical routes. researchgate.netgoogle.com While the complete biosynthetic pathway for irones in the iris plant remains partially unelucidated, recent breakthroughs in synthetic biology have demonstrated the feasibility of producing irone isomers in engineered microbes. researchgate.netgoogle.com

A significant advance was the development of an engineered Escherichia coli strain capable of producing cis-α-irone, a valuable isomer of γ-irone. researchgate.net The researchers designed a novel biosynthetic pathway by combining knowledge of isoprenoid metabolism with enzyme engineering. A key challenge was identifying an enzyme capable of the final methylation and cyclization steps to form the irone ring structure from an acyclic precursor. researchgate.net A promiscuous methyltransferase (pMT) from Streptomyces was identified as a starting point. researchgate.netgoogle.com Using structure-guided enzyme engineering, the activity of this enzyme towards the precursor psi-ionone was improved by over 10,000-fold, and its specificity was enhanced by more than 1,000-fold. researchgate.net

The engineered pathway was constructed in E. coli, a common host for microbial production. mdpi.com By incorporating the optimized methyltransferase into microbial cells already engineered to produce the precursor psi-ionone from glucose, the team achieved a production titer of approximately 86 mg/L of cis-α-irone in a 5-liter bioreactor. researchgate.net This work illustrates that integrating retrobiosynthetic design with protein engineering can create novel pathways for molecules whose natural biosynthetic routes are unknown or difficult to engineer. researchgate.net While this research focused on cis-α-irone, the principles and the engineered platform could be adapted for the production of other isomers like gamma-irone, provided a suitable enzyme for its specific formation can be discovered or engineered. The use of various microbial hosts such as Saccharomyces cerevisiae and different Streptomyces species is also a common strategy for the heterologous production of secondary metabolites, including other terpenoids. mdpi.comnih.govresearchgate.net

Table 2: Example of Heterologous Biosynthesis of an Irone Isomer

| Host Organism | Target Product | Key Engineered Enzyme(s) | Precursor | Production Titer | Key Research Findings |

| Escherichia coli | cis-α-irone | Promiscuous Methyltransferase (pMT) from Streptomyces, optimized through structure-guided engineering. | psi-ionone (produced from glucose via an engineered isoprenoid pathway) | ~86 mg/L in a 5L bioreactor | A novel biosynthetic pathway was designed and implemented. The native enzyme's activity and specificity were dramatically improved (>10,000-fold and >1,000-fold, respectively) through protein engineering, enabling efficient de novo synthesis from a simple carbon source. researchgate.netgoogle.com |

Synthetic Methodologies and Chemical Derivatization of Gamma Irone

Total Synthesis Strategies for racemic gamma-Irone

The initial approaches to gamma-irone synthesis focused on producing the compound as a racemic mixture, where both enantiomers are present in equal amounts. These total synthesis strategies often prioritize efficiency and yield over stereochemical control.

The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been adapted for an intramolecular approach to the gamma-irone scaffold. mdpi.comnih.gov This strategy involves a molecule containing both a diene and a dienophile, which react internally to form a bicyclic structure that serves as a precursor to the target molecule.

A notable synthesis of (±)-γ-Irones utilizes an intramolecular Diels-Alder reaction as the key step. tandfonline.com The process starts from a 2,4-hexadienyl aniline (B41778) derivative and β,β-dimethylacryloyl chloride. tandfonline.com The subsequent cyclization forms the core ring system of the irone. This method results in a mixture of cis- and trans-isomers of racemic gamma-irone. tandfonline.com Further developments have focused on improving the efficiency and scalability of such routes, with one formal synthesis of (±)-γ-irone developing a four-step sequence to a key lactone intermediate derived from a Diels-Alder adduct. researchgate.net

| Starting Materials | Key Reaction Type | Product | Reference |

| 2,4-Hexadienyl aniline derivative, β,β-Dimethylacryloyl chloride | Intramolecular Diels-Alder | (±)-γ-Irones (cis/trans mixture) | tandfonline.com |

| Diels-Alder adduct 5 | Lactonization | (3aR,6S,7aR*)-6,7,7-trimethylhexahydro-2-benzofuran-1(3H)-one | researchgate.net |

Sigmatropic rearrangements, which involve the migration of a sigma-bond within a pi-electron system, offer another elegant pathway to key intermediates in gamma-irone synthesis. as-pub.comwikipedia.org The Claisen and Cope rearrangements are prominent examples of nih.govnih.gov-sigmatropic shifts utilized in fragrance chemistry. mdpi.commasterorganicchemistry.commdpi.com

The Claisen rearrangement, the thermal conversion of allyl vinyl ethers into homoallyl carbonyl compounds, has been directly applied to the synthesis of γ-irone starting from dimethylphenol. mdpi.commasterorganicchemistry.comlibretexts.org This reaction proceeds through a concerted, six-membered transition state to form a new carbon-carbon bond, establishing a crucial part of the irone structure. mdpi.comlibretexts.org While the Cope rearrangement, a similar nih.govnih.gov-sigmatropic shift involving a 1,5-diene, is a fundamental reaction in organic synthesis, its specific application in tandem with the Claisen rearrangement has been noted for creating complex fragrance molecules. mdpi.com

| Rearrangement Type | General Transformation | Application | Reference |

| Claisen Rearrangement | Allyl vinyl ether → γ,δ-Unsaturated carbonyl | Synthesis of γ-irone from dimethylphenol | mdpi.com |

| Cope Rearrangement | 1,5-Diene → Isomeric 1,5-diene | General C-C bond formation, often in tandem | mdpi.com |

A classic and commercially significant route to irones involves the acid-catalyzed cyclization of acyclic precursors known as pseudoirones. Pseudoirones are isomers of irones that possess the correct carbon skeleton but lack the cyclohexenyl ring.

This method involves treating a pseudo-irone, such as 1,1-dimethyl-2-(3-methyl-7-oxo-3,5-octadien-1-yl)-cyclopropane, with an acidic reagent. google.com The acid promotes the opening of the cyclopropane (B1198618) ring (in this specific precursor) and subsequent cyclization of the resulting carbocation intermediate to form the six-membered irone ring. google.com The reaction conditions can be tuned to favor the formation of different irone isomers (α, β, or γ). google.com Another documented approach is the acid-catalyzed cyclization of 9-methylpseudoionone to yield a mixture of irones. wits.ac.za

| Precursor | Reaction Type | Catalyst/Reagent | Product | Reference |

| 1,1-Dimethyl-2-(3-methyl-7-oxo-3,5-octadien-1-yl)-cyclopropane | Ring-opening and cyclization | Acidic reagent | Irone | google.com |

| 9-Methylpseudoionone | Acid-catalyzed cyclization | Acid | Irones | wits.ac.za |

Stereoselective and Enantioselective Synthesis of gamma-Irone Isomers

The distinct violet and orris aroma of gamma-irone is highly dependent on its stereochemistry. Consequently, significant research has been dedicated to developing methods that can selectively produce specific isomers, particularly the olfactorily important (+)-cis-γ-irone.

Catalytic asymmetric hydrogenation is a powerful technique for introducing chirality into a molecule by the addition of hydrogen across a double bond using a chiral catalyst. ajchem-b.comresearchgate.netresearchgate.net Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), is a well-known homogeneous hydrogenation catalyst. umicore.comslideshare.netdoubtnut.com Chiral variants of such catalysts are pivotal in enantioselective synthesis.

A highly efficient synthesis of (−)-cis-α- and (−)-cis-γ-irone employs Wilkinson's catalyst for the stereoselective hydrogenation of a prostereogenic exocyclic double bond. nih.govresearchgate.net This key step secures the crucial cis stereochemistry between the alkyl groups at the C2 and C6 positions of the irone ring system. nih.govresearchgate.net The synthesis starts from (−)-epoxygeraniol and proceeds through a common intermediate, demonstrating a divergent approach to both the α- and γ-isomers with excellent diastereomeric and enantiomeric purity (≥99%). nih.govresearchgate.net The stereochemical outcome of this hydrogenation has been supported by computational studies. researchgate.net

| Catalyst System | Substrate Type | Key Transformation | Significance | Reference |

| Wilkinson's Catalyst | Prostereogenic exocyclic double bond | Stereoselective hydrogenation | Establishes critical cis stereochemistry at C2/C6 | nih.govresearchgate.netacs.org |

To achieve high levels of enantioselectivity, chemists often employ either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. beilstein-journals.orgresearchgate.netthieme-connect.de Chiral catalysts, on the other hand, create a chiral environment in which the reaction takes place, influencing the stereochemical outcome without being consumed. chinesechemsoc.orgrsc.org

In the context of irone synthesis, enzyme-mediated reactions serve as a prime example of chiral catalysis. Lipases, for instance, have been used to resolve racemic mixtures of irone precursors. mdpi.com Lipase (B570770) PS-mediated acetylation of racemic alcohols derived from synthetic γ-ionone isomers can separate the enantiomers, providing access to enantioenriched building blocks. mdpi.comacademie-sciences.fr Similarly, chiral-at-metal catalysts, where the chirality originates from the stereogenic metal center itself, represent an emerging class of catalysts for asymmetric C-H amidation to form chiral γ-lactams, a structure related to irone precursors. rsc.orgsci-hub.se Other strategies involve the enantiospecific synthesis from readily available chiral starting materials, such as (+)-citronellal, where a series of stereocontrolled reactions, including a thermolyzed rearrangement, afford (+)-trans-γ-irone as the major product. rsc.org

| Methodology | Example Application | Outcome | Reference |

| Enzymatic Resolution | Lipase PS-mediated acetylation of racemic irone-related alcohols | Enantioenriched acetates and unreacted alcohols | mdpi.comacademie-sciences.fr |

| Chiral Starting Pool | Multi-step synthesis from (+)-citronellal | (+)-trans-γ-irone | rsc.org |

| Chiral Auxiliary | Oppolzer's sultam, Evans' oxazolidinones | General asymmetric synthesis of chiral molecules | beilstein-journals.orgresearchgate.net |

| Chiral-at-Metal Catalysis | Iridium complexes for C-H amidation | Chiral γ-lactams | rsc.orgsci-hub.se |

Enzymatic Resolution of Racemates

The enantiomers of γ-irone and its precursors can be separated from racemic mixtures through enzymatic resolution, a technique that leverages the stereoselectivity of enzymes. Lipases are particularly common for this purpose.

One approach involves the lipase-mediated acetylation of racemic alcohols derived from irone precursors. For instance, lipase PS (from Pseudomonas cepacia) has been successfully employed in the kinetic resolution of racemic allylic alcohols that are intermediates in the synthesis of cis-α-irone and cis-γ-irone. researchgate.net This enzymatic acetylation selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. Specifically, lipase PS Amano has been used with vinyl acetate (B1210297) as the acyl donor in t-butyl methyl ether to resolve key alcohol intermediates. academie-sciences.fr

Similarly, the resolution of racemic trans-γ-irone has been achieved using enzymatic methods. academie-sciences.fr The process can also be applied to precursors of β-irone, where lipase-PS-mediated acetylation with vinyl acetate resolves diastereoisomeric hydroxy derivatives. researchgate.net

The efficiency of these resolutions is often high, yielding enantiomerically enriched products. For example, in the resolution of an epoxy-alcohol intermediate for α-irone synthesis, lipase PS Amano-mediated acetylation resulted in an enantiomerically pure acetate and the unreacted alcohol with an enantiomeric excess (ee) of 98%. academie-sciences.fr

The choice of enzyme can be critical. While lipase PS is frequently used, other lipases, such as those from Candida antarctica (CAL-B) and Humicola lanuginosa, have also been investigated for the resolution of related compounds. nih.govnih.gov The selection of the solvent and acyl donor can also influence the enantioselectivity and reaction rate.

Table 1: Examples of Enzymes Used in the Resolution of Irone Precursors

| Enzyme | Precursor Type | Reaction | Reference |

| Lipase PS (Amano) | Allylic alcohols | Acetylation | researchgate.net |

| Lipase PS (Amano) | Epoxy-alcohols | Acetylation | academie-sciences.fr |

| Lipase PS | Dihydroxy-irols | Acetylation | researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Alcohols | Acylation | nih.gov |

| Humicola lanuginosa Lipase | Racemic methyl ester | Hydrolysis | nih.gov |

Mechanistic Studies of gamma-Irone Chemical Reactions

Oxidation and Reduction Pathways

The chemical reactivity of γ-irone includes oxidation and reduction reactions that modify its structure and can alter its properties. smolecule.com

Oxidation: Oxidation of γ-irone can be achieved using various oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used to form more complex ketones or acids. smolecule.com These reactions are typically carried out under acidic conditions. The oxidation of γ-irone can lead to the formation of oxidized irone derivatives, which may have different olfactory properties. It has been noted that upon exposure to gamma irradiation, the active edge sites of certain crystals can react to yield oxidized intermediates. acs.org

Reduction: Reduction of the carbonyl group in γ-irone can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C), is another method to produce reduced irone derivatives. The reduction of irone precursors is a key step in some synthetic routes. For example, the reduction of an epoxy-trans-α-irone with LiAlH₄ yields diol products. academie-sciences.fr The electrochemical reduction of related iron oxy-hydroxides has also been studied, showing that γ-FeOOH can be reduced to form a Fe²⁺-containing surface layer, which can then react further to form magnetite (Fe₃O₄). researchgate.net

Table 2: Common Reagents for Oxidation and Reduction of Irones

| Reaction Type | Reagent | Product Type | Reference |

| Oxidation | Potassium permanganate (KMnO₄) | Oxidized derivatives | |

| Oxidation | Chromium trioxide (CrO₃) | Oxidized derivatives | |

| Reduction | Sodium borohydride (NaBH₄) | Alcohols | smolecule.com |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Alcohols | researchgate.netsmolecule.com |

| Reduction | Hydrogen gas with Pd/C catalyst | Reduced irone derivatives |

Substitution Reactions and Structural Modifications

The structure of γ-irone can be modified through substitution reactions, allowing for the introduction of new functional groups. These modifications can be used to create analogs with different properties. Halogenating agents such as chlorine or bromine can be used to introduce halogen atoms into the molecule under controlled conditions.

Mechanistic studies on related iron-catalyzed reactions have provided insights into substitution pathways. For instance, iron-catalyzed γ-C-H functionalization can proceed via an iron-nitrenoid intermediate, which undergoes a 1,5-hydrogen atom transfer (1,5-HAT) followed by radical cyclization and nucleophilic attack through an SN2 mechanism. dicp.ac.cn Copper-catalyzed γ-selective substitution reactions of allylic carbonates with a diboron (B99234) reagent have also been reported, proceeding with anti-stereochemistry. acs.org

These structural modifications are crucial for developing a deeper understanding of how the molecule's structure relates to its activity.

Preparation of gamma-Irone Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of γ-irone analogs and derivatives is essential for conducting structure-activity relationship (SAR) studies. These studies help to elucidate the relationship between the chemical structure of a compound and its biological or olfactory activity.

The preparation of these analogs often involves multi-step synthetic sequences that may include enzymatic resolutions, as previously discussed, to obtain enantiomerically pure compounds. researchgate.netresearchgate.net Modifications to the γ-irone scaffold can include altering substituent groups, changing the degree of saturation, or modifying the stereochemistry.

For example, SAR studies on related compounds have shown that even small structural changes can significantly impact biological activity. In the development of antimalarial agents, a series of arylvinylquinoline analogs were synthesized to understand the effect of different substituents on their potency. nih.gov Similarly, the synthesis of various analogs of the natural product zampanolide, where parts of the molecule were reduced or demethylated, revealed that these modifications led to reduced cellular activity and lower microtubule-binding affinity. chemrxiv.org

The synthesis of γ-butyrolactone derivatives, which share a core structural motif with some irone degradation products, has also been a focus of research for developing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties. mdpi.com These studies often involve the creation of a library of compounds with systematic variations to identify key structural features responsible for their activity.

Advanced Analytical Techniques for Gamma Irone Characterization and Quantification

Chromatographic Separations for Isomer Resolution

Chromatography is the cornerstone for separating the closely related isomers of irone (α-, β-, and γ-irone) and their respective enantiomers, which often coexist in natural extracts such as iris rhizomes.

Chiral Gas Chromatography (GC) is an essential technique for separating the enantiomers of volatile compounds like γ-irone. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Research Findings: The most effective CSPs for the enantiomeric separation of irones are based on derivatized cyclodextrins. gcms.cznih.gov Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes, and their chiral structure allows for enantioselective interactions. sigmaaldrich.comresearchgate.net Specifically, β-cyclodextrin derivatives have demonstrated excellent capabilities in resolving all irone isomers and their enantiomeric pairs without significant overlap. gcms.cz The choice of the derivative on the cyclodextrin (B1172386) molecule imparts unique selectivities, allowing for the optimization of separations for specific compounds. sigmaaldrich.com For instance, permethylated β-cyclodextrin is a commonly used phase that provides high resolution for a wide variety of chiral molecules, including ketones like γ-irone. gcms.cz The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different thermodynamic stabilities and thus elute at different times. researchgate.net

Table 1: Chiral GC Column Parameters for Irone Enantiomer Separation

| Parameter | Specification | Purpose |

| Column Type | Fused Silica Capillary | Provides high efficiency and inertness. |

| Stationary Phase | Derivatized β-cyclodextrin (e.g., permethylated) | Acts as the chiral selector to differentiate between enantiomers. |

| Film Thickness | 0.25 µm | Influences analyte retention and column capacity. |

| Column Dimensions | 30 m x 0.25 mm ID | Standard dimensions for high-resolution separation of complex mixtures. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Temperature Program | Ramped (e.g., 60°C to 200°C at 1-2°C/min) | Optimizes separation by controlling analyte volatility and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification and confirmation. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds, and it can also be applied to the profiling of irone isomers. While GC is more common for volatile irones, HPLC offers alternative selectivity, particularly for preparative separations or when coupled with specific detectors.

Research Findings: The separation of irone isomers by HPLC relies on stationary phases that can differentiate based on the subtle structural differences between α-, β-, and γ-irone, such as the position of the double bond in the ionone (B8125255) ring. Normal-phase chromatography can be effective for separating these isomers. ngsoft.in Furthermore, columns with specific functionalities, such as phenyl or cholesterol-bonded phases, can provide unique shape selectivity that aids in resolving positional and geometric isomers. mtc-usa.comwelch-us.com For instance, a phenyl-based column can offer π-π interactions with the aromatic ring of the irones, providing a different separation mechanism compared to standard C18 columns. welch-us.com A specific method for separating α-irone has been developed using a Newcrom R1 column, demonstrating the feasibility of HPLC for irone isomer analysis. sielc.com Such methods are scalable and can be adapted for the isolation of pure γ-irone for use as an analytical standard or for further research. sielc.comwalshmedicalmedia.com

Spectroscopic Methods for Complex Structural Elucidation

Once isomers are separated, spectroscopic methods are employed to confirm their exact molecular structure, including the stereochemistry and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules. Advanced 2D NMR techniques are particularly crucial for unambiguously assigning the structure of a complex molecule like γ-irone.

Research Findings: While a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum provides initial information, 2D NMR experiments are necessary to piece together the complete structure of γ-irone. slideshare.net

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other (typically through 2-3 bonds), helping to establish the connectivity of proton-bearing carbons within the molecule's framework. sdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). This is essential for assigning carbon resonances. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is critical for connecting different fragments of the molecule, such as linking the methyl groups to the ionone ring and the acyl chain. wikipedia.orgyoutube.com

Together, these techniques allow chemists to map out the entire carbon skeleton and the positions of all protons, confirming the γ-irone structure and differentiating it from its α- and β-isomers.

Table 2: Application of 2D NMR Techniques for γ-Irone Structural Elucidation

| NMR Experiment | Information Gained | Application to γ-Irone Structure |

| COSY | ¹H-¹H correlations through bonds | Identifies adjacent protons in the six-membered ring and the side chain. |

| HSQC | Direct one-bond ¹H-¹³C correlations | Assigns specific ¹³C signals to their directly attached protons (e.g., CH, CH₂, CH₃ groups). |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Connects molecular fragments, confirms the position of methyl groups, and establishes the location of the carbonyl group relative to the ring. |

Mass Spectrometry (MS), especially when coupled with Gas Chromatography (GC-MS), is a highly sensitive technique used for both identifying and quantifying γ-irone, even at trace levels.

Research Findings: In GC-MS analysis, γ-irone is identified by its characteristic retention time and its mass spectrum. spkx.net.cn The mass spectrum, which shows the fragmentation pattern of the molecule upon ionization, serves as a molecular fingerprint. tisserandinstitute.org This spectrum can be compared against established spectral libraries for confident identification. The high sensitivity of MS makes it ideal for detecting trace amounts of γ-irone in complex matrices like essential oils or plant tissues. scitepress.org GC-MS is the standard method for analyzing the chemical composition of iris rhizome extracts and quantifying the relative amounts of α-, β-, and γ-irone. researchgate.netmdpi.com Advanced techniques like tandem mass spectrometry (MS/MS) could be used for even more specific detection or for identifying metabolites of γ-irone in biological systems by tracking the fragmentation of a specific parent ion.

Quantification Methods in Complex Natural Matrices

Accurately quantifying γ-irone in natural sources, such as iris rhizomes, is vital for quality control in the perfume industry. This requires robust methods that can account for the complexity of the sample matrix.

Research Findings: Gas Chromatography is the primary technique for the quantification of irones in natural extracts. nih.gov When coupled with a Flame Ionization Detector (GC-FID), it provides excellent quantitative accuracy and precision. edu.krdnih.gov For simultaneous identification and quantification, GC-MS is often used. spkx.net.cn

A validated method for quantifying irones in iris rhizomes involves Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. nih.govresearchgate.net This method offers the advantage of being automated and requiring minimal sample preparation, allowing for high-throughput analysis. nih.gov In this approach, an internal standard is typically used to correct for variations in extraction efficiency and injection volume, ensuring high accuracy. researchgate.net The method has been shown to be as accurate and reproducible as conventional solid-liquid extraction followed by GC analysis. nih.govresearchgate.net Calibration curves are generated using pure standards to relate the peak area to the concentration of the analyte.

Table 3: Parameters for Quantification of γ-Irone in Iris Rhizomes via HS-SPME-GC-MS

| Parameter | Description | Finding/Result |

| Extraction Method | Headspace Solid-Phase Microextraction (HS-SPME) | Combines extraction and pre-concentration; reduces solvent use and sample handling. nih.gov |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides separation, identification, and quantification. researchgate.net |

| Calibration Method | Internal Standard Calibration | Corrects for matrix effects and analytical variability, ensuring accuracy. researchgate.net |

| Validation | Accuracy and Reproducibility | The HS-SPME-GC method is comparable in accuracy and reproducibility to traditional liquid extraction methods. nih.gov |

| Application | Quality Control | Allows for the routine analysis of irone content in numerous batches of iris rhizomes to monitor quality during the aging process. researchgate.net |

Methodologies for Authentication of Natural Extracts Containing gamma-Irone

The high value of natural extracts containing gamma-irone, such as those derived from the rhizomes of Iris species (orris root), necessitates robust analytical methodologies to ensure their authenticity and prevent economic adulteration. scentspiracy.com Adulteration can involve the dilution of genuine extracts with synthetic gamma-irone or cheaper materials, or the misrepresentation of the geographical origin. Advanced analytical techniques play a crucial role in verifying the natural origin and quality of these extracts. These methods primarily focus on the unique chemical fingerprint of the natural product, including its stereochemistry and isotopic composition.

A key aspect of authenticating natural gamma-irone is the analysis of its stereoisomers. Chiral compounds exist as enantiomers, which are non-superimposable mirror images. gcms.cz In nature, biosynthetic pathways often produce a specific enantiomer or a characteristic ratio of enantiomers. actapol.netnih.gov Synthetic routes, in contrast, may result in a racemic mixture (an equal amount of both enantiomers) or a different enantiomeric ratio than that found in the natural source. actapol.net Therefore, the determination of the enantiomeric distribution of gamma-irone is a powerful tool for authentication.

Gas chromatography (GC) is a fundamental technique for separating volatile compounds, and when coupled with a chiral stationary phase, it can effectively separate the enantiomers of gamma-irone. gcms.cz This allows for the precise quantification of each enantiomer. Mass spectrometry (MS) is often used in conjunction with GC (GC-MS) to provide structural information and confirm the identity of the separated compounds, enhancing the reliability of the analysis. e3s-conferences.orgnih.govresearchgate.net

Another powerful technique for authentication is stable isotope analysis. The isotopic ratios of elements such as carbon (¹³C/¹²C), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O) in a plant-derived compound are influenced by the geographical location, climate, and soil conditions in which the plant was grown. agroisolab.de Isotope Ratio Mass Spectrometry (IRMS) is used to measure these subtle variations in isotopic abundance. nih.gov By comparing the isotopic profile of a gamma-irone sample to a database of authentic samples from known origins, its geographical authenticity can be verified. This method is particularly useful for detecting adulteration with synthetic gamma-irone, as the isotopic ratios of petroleum-derived synthetic compounds differ significantly from those of natural, plant-derived compounds.

The following tables summarize the key analytical techniques and their applications in the authentication of gamma-irone extracts.

Table 1: Advanced Analytical Techniques for gamma-Irone Authentication

| Analytical Technique | Principle of Authentication | Information Provided |

| Chiral Gas Chromatography (Chiral GC) | Separation of enantiomers based on their differential interaction with a chiral stationary phase. gcms.cz | Enantiomeric ratio and purity of gamma-irone. mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their identification based on their mass-to-charge ratio. e3s-conferences.orgnih.govresearchgate.net | Identification and quantification of gamma-irone and potential adulterants. |

| Isotope Ratio Mass Spectrometry (IRMS) | Measurement of the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) in the sample. nih.govyale.edu | Determination of geographical origin and detection of synthetic adulteration. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of compounds in a liquid mobile phase. nih.govresearchgate.netmdpi.comresearchgate.net | Quantification of total irone content. |

Table 2: Research Findings on the Authentication of Natural Extracts

| Research Focus | Analytical Method(s) Used | Key Findings | Reference |

| Chiral purity of natural compounds | Chiral Chromatography | Natural products are often found in an optically pure form, with one enantiomer being predominant. nih.gov | nih.gov |

| Authenticity of flavor compounds | Enantioselective Analysis | The determination of the natural configuration of chiral volatiles is a prominent tool for assessing the authenticity of flavorings. nih.gov | nih.gov |

| Detection of adulteration in essential oils | GC-MS and FTIR Spectroscopy | These methods, coupled with multivariate analysis, can effectively identify and quantify adulterants in essential oils. researchgate.net | researchgate.net |

| Geographical origin of plant products | Stable Isotope Analysis (¹³C, ¹⁵N, ¹⁸O, ²H, ³⁴S) | Multi-isotope analysis can differentiate plant products based on their geographical origin and production method (organic vs. conventional). agroisolab.de | agroisolab.de |

Biological Activities and Molecular Mechanisms of Gamma Irone Non Clinical

In Vitro Antioxidant Properties and Radical Scavenging Activities

Gamma-Irone has been reported to possess antioxidant capabilities, which may contribute to cellular protection against oxidative stress. smolecule.com While detailed quantitative data on the purified compound is limited in publicly accessible literature, studies on extracts from Iris species, which are rich sources of irones including gamma-irone, provide evidence of significant antioxidant potential.

| Plant Source | Extract Type | Antioxidant Assay | Key Finding | Reference |

|---|---|---|---|---|

| Iris germanica | Aqueous & Ethanolic | Lipid Peroxidation Inhibition | Showed 65.3% to 95.9% inhibition depending on concentration. | researchgate.net |

| Iris germanica | Aqueous & Ethanolic | Multiple (Reducing Power, Radical Scavenging) | Both extracts demonstrated effective antioxidant activities. | researchgate.net |

| Iris albicans | Ethanolic | DPPH Radical Scavenging | Rhizome extract showed an IC50 value of 11.1 mg/ml. | researchgate.net |

| Iris albicans | Chloroform (B151607) Fraction | DPPH & ABTS Radical Scavenging | This fraction showed the highest scavenging potential. | researchgate.net |

In Vitro Antimicrobial and Antifungal Effects

Gamma-Irone has been identified as a component of essential oils exhibiting antimicrobial properties. smolecule.com A study on the essential oil from the aerial parts of Desmostachya bipinnata identified (+,-) trans-2,6-gamma-Irone as one of its main components. arjournals.org This oil demonstrated significant inhibitory effects against several bacterial strains in agar (B569324) diffusion and broth dilution methods, suggesting its potential as an antibacterial agent. arjournals.org Similarly, hydroalcoholic extracts of Desmostachya bipinnata, containing trans-2,6-gamma-irone among other compounds, showed significant antibacterial activity against gram-positive bacteria. informaticsjournals.co.in

| Source | Compound/Extract | Tested Organism | Activity Noted | Reference |

|---|---|---|---|---|

| Desmostachya bipinnata | Essential Oil (contains trans-2,6-gamma-Irone) | Gram-positive bacteria | Significant inhibitory effect observed. | arjournals.orginformaticsjournals.co.in |

| Iris germanica | Methanolic Extract | S. aureus, S. marcescens, E. coli | Potent antibacterial activity. | nih.gov |

| Iris germanica | Methanolic Extract | C. albicans, A. flavus | Potent antifungal activity. | nih.gov |

| Iris pallida | General Extracts | Various Bacteria | Reported antibacterial activity. | journalagent.com |

Cellular and Molecular Interactions

The most well-documented enzymatic interaction involving gamma-irone relates to its biosynthesis. Lipoxygenases (LOX) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. nih.gov Research has demonstrated that crude soybean lipoxidase (B8822775) can be used for the biocatalytic production of alpha- and gamma-irones from their natural precursors (iridals) found in fresh iris rhizomes. researchgate.netwits.ac.za This enzymatic process significantly accelerates the generation of irones, a conversion that traditionally requires years of aging. researchgate.netwits.ac.za This indicates a direct interaction where iridals serve as a substrate for lipoxidase to yield gamma-irone.

Furthermore, there is evidence suggesting a potential inhibitory role for irone-containing extracts. A study on Iris albicans extracts found that the n-hexane and chloroform fractions exhibited the maximum inhibitory action against lipoxygenase and cyclooxygenase-2 (COX-2) enzymes, respectively. researchgate.net While this points to a possible modulatory effect by constituents within the extract, further research on purified gamma-irone is needed to confirm its specific activity as an enzyme inhibitor.

The primary molecular mechanism of action for gamma-irone is its interaction with olfactory receptors in the nasal cavity. These receptors are part of the G-protein-coupled receptor (GPCR) family. When inhaled, gamma-irone binds to specific olfactory receptors, triggering an intracellular signal transduction cascade that results in the perception of its distinct violet-like scent by the brain.

This interaction is highly specific, and different isomers of irone exhibit varied olfactory properties, which implies differential binding affinities and activation of olfactory receptors. researchgate.netresearchgate.net The use of gamma-irone and other ionone-type molecules in odor-masking products is based on their ability to compete with malodorous molecules for binding to these nasal receptor sites, thereby inhibiting the olfactory recognition of unpleasant smells. google.comepo.org

Ecological Roles of gamma-Irone

The ecological role of gamma-irone is intrinsically linked to its formation within the rhizomes of Iris species. Notably, irones are not typically found in fresh, living rhizomes; they are secondary metabolites formed from odorless precursors called iridals during a post-harvest aging and drying process that can take several years. researchgate.netfraterworks.commdpi.com

This post-harvest formation suggests a role in the interaction of the senescing or damaged rhizome with its environment. The conversion of iridals to irones can be dramatically expedited by microbial action. Specifically, the bacterium Rahnella aquatilis has been used to treat fresh rhizomes, shortening the maturation time to a few days, indicating that soil microbes may play a key role in their natural formation. researchgate.net This relationship points to a function for gamma-irone within the rhizosphere, potentially as a signaling or defense molecule.

While direct evidence for gamma-irone's signaling role is still developing, related apocarotenoids like β-ionone are known to act as defense compounds and ecological cues, possessing antibacterial, fungicidal, and insect-repellent properties. nih.gov Given its antimicrobial activities and its formation in the rhizome, which is in constant contact with soil pathogens and microorganisms, it is plausible that gamma-irone serves a protective, allelopathic function, defending the rhizome from microbial decay and influencing the surrounding soil microbiome. The concentration of certain isomers like cis-γ-Irone in the rhizome's cuticle further supports a potential role in mediating interactions at the plant-soil interface. unifi.it

Computational Chemistry and Modeling Studies of Gamma Irone

Molecular Geometry and Conformational Analysis

While direct and exhaustive conformational analysis studies on gamma-irone itself are not extensively detailed in the reviewed literature, computational methods have been applied to its precursors to control the stereochemistry during synthesis. researchgate.netnih.gov The stereoselective synthesis of (-)-cis-γ-irone relies on the hydrogenation of a prostereogenic exocyclic double bond, where the facial selectivity is governed by the conformational preferences of the substrate when it interacts with the catalyst. nih.gov

A study on the synthesis of (-)-cis-α- and (-)-cis-γ-irone employed Density Functional Theory (DFT) to calculate the conformers of the key substrate undergoing hydrogenation. nih.gov This analysis was crucial for rationalizing the high diastereoselectivity observed in the reaction. By understanding the energy landscape of the precursor's conformers, researchers can predict which conformation will preferentially bind to the catalyst, thus leading to the desired stereoisomer of the product. researchgate.netnih.gov Computational programs designed for conformational sampling can explore the potential energy surface of a molecule to find energetically favored structures. scielo.braip.org

Table 1: Key Aspects of Conformational Analysis in γ-Irone Synthesis

| Computational Aspect | Finding / Application | Reference |

| Methodology | Density Functional Theory (DFT) calculations were used for conformational analysis of the precursor to γ-irone. | researchgate.net, nih.gov |

| Subject of Analysis | The stable conformers of the substrate undergoing stereoselective hydrogenation with Wilkinson's catalyst were modeled. | nih.gov |

| Purpose of Analysis | To provide a rational basis for the observed stereochemistry in the synthesis of cis-γ-irone. | researchgate.net, nih.gov |

| Outcome | The modeling supported the stereochemical outcome by identifying the likely reactive conformation of the substrate. | nih.gov |

Molecular Dynamics Simulations for Conformational Stability

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information on the conformational dynamics and stability of a system. thegoodscentscompany.comresearchgate.net This technique is valuable for understanding how flexible molecules like gamma-irone behave in different environments and how their shape fluctuates around energy minima. labxing.combiorxiv.org

Specific MD simulation studies focusing exclusively on the conformational stability of isolated gamma-irone were not identified in the surveyed literature. Such simulations are more commonly applied to larger systems like proteins or materials. nih.govfrontiersin.orgresearchgate.netmdpi.com However, the methodology holds potential for future research on gamma-irone. An MD simulation could reveal the accessible conformations of gamma-irone in a solvent or in the gas phase, the timescales of transitions between them, and the relative stability of different conformers. This information could be particularly valuable for understanding its interaction with olfactory receptors, which is a dynamic process dependent on the molecule's conformational flexibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling (strictly non-clinical applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and a specific activity or property. kashanu.ac.irscience.gov In the context of fragrance chemistry, this "activity" is often an olfactory property, such as odor character, intensity, or detection threshold. doingsts.com These models are built on the principle that the properties of a chemical are determined by its structure. researchgate.net

For fragrance molecules like the irones, QSAR models can be a valuable tool for designing new compounds with desired scent profiles. The significant differences in odor perception between the various stereoisomers of irone provide a clear basis for such modeling. leffingwell.com For example, the odor characteristics and thresholds of (+)-cis-gamma-irone and (-)-cis-gamma-irone are distinctly different, highlighting the importance of stereochemistry in olfaction. leffingwell.com

While specific, published QSAR models that explicitly include gamma-irone and predict its odor properties were not found, the general approach is widely discussed for fragrance chemicals. nih.goveuropa.eu A QSAR model for ionone-type odorants could be developed by:

Compiling a dataset of related molecules with known odor properties.

Calculating a set of molecular descriptors for each molecule (e.g., steric, electronic, topological).

Using statistical methods to build a mathematical model that correlates the descriptors with the observed odor properties.

Such a model could then be used to predict the scent of novel, unsynthesized irone analogues, guiding synthetic efforts toward promising new fragrance ingredients.

Table 3: Odor Characteristics of cis-gamma-Irone Enantiomers

| Compound | Odor Description | Odor Threshold (in air) | Reference |

| (+)-cis-gamma-Irone | Iris, sweet, woody, ionone (B8125255), dry floral; also described as floral, fatty, sweet, and woody. | 100 ng/L | leffingwell.com |

| (-)-cis-gamma-Irone | Described as superior to its enantiomer with floral, sweet, ionone-like notes; also as a warm floral-woody tonality with green and fruity (pineapple) nuances. | 0.75 ng/L | leffingwell.com |

Future Research Directions and Unexplored Avenues for Gamma Irone

Development of More Efficient and Sustainable Synthetic Routes

The chemical synthesis of gamma-irone is a complex endeavor, and historical methods often involve multiple steps, low yields, and the use of hazardous reagents. researchgate.netchemistryjournals.netmdpi.comrsc.orgchemrxiv.orgnih.gov The pursuit of "green" and economically viable synthetic strategies is a paramount objective for future research.

A significant area of focus is the advancement of biocatalytic and enzymatic methods. nih.govresearchgate.netnih.govresearchgate.netgoogle.com The use of engineered microorganisms as cellular factories for the production of gamma-irone from simple, renewable feedstocks like glucose presents a promising and sustainable alternative to traditional chemical synthesis. google.com Research in this domain will likely concentrate on identifying and optimizing novel enzymes, such as methyltransferases and cyclases, that can efficiently catalyze the key steps in irone formation. researchgate.netresearchgate.net The development of robust microbial strains through metabolic engineering and synthetic biology approaches will be crucial for achieving industrially relevant titers and yields. nih.gov

Furthermore, exploring chemo-enzymatic routes, which combine the advantages of both chemical and biological catalysis, could offer innovative solutions. This hybrid approach may provide access to novel irone analogs with unique sensory properties. The table below summarizes potential future directions in the synthesis of gamma-irone.

| Synthetic Approach | Research Focus | Potential Advantages |

| Biocatalysis | Discovery and engineering of novel enzymes (e.g., methyltransferases, cyclases). Optimization of fermentation conditions. | Sustainable, uses renewable feedstocks, potential for high stereoselectivity. |

| Metabolic Engineering | Development of robust microbial chassis (e.g., E. coli, S. cerevisiae) for de novo gamma-irone biosynthesis. | Scalable, cost-effective production from simple sugars. |

| Chemo-enzymatic Synthesis | Combination of chemical steps with enzymatic transformations to create novel irone derivatives. | Access to a wider range of molecular structures and functionalities. |

| Flow Chemistry | Development of continuous flow processes for key synthetic steps. | Improved safety, efficiency, and scalability of chemical synthesis. |

Comprehensive Elucidation of Remaining Gaps in Biosynthetic Pathways

Despite significant progress, the complete biosynthetic pathway of irones in Iris species remains partially uncharacterized. researchgate.netnih.govresearchgate.netgoogle.com A critical knowledge gap lies in the precise enzymatic machinery responsible for the conversion of the triterpenoid (B12794562) precursor, iridal (B600493), into the various irone isomers, including gamma-irone. google.com Future research will need to employ a multi-pronged approach to fill these gaps.

Advanced biochemical techniques, including protein purification and characterization, coupled with in vitro enzymatic assays, will be instrumental in identifying and functionally characterizing the elusive enzymes. The use of promiscuous enzymes, which can act on a range of substrates, and the application of retrobiosynthetic pathway design are innovative strategies that can help to piece together the missing steps. researchgate.net This involves computationally designing a synthetic pathway and then identifying or engineering enzymes to catalyze the desired reactions.

Furthermore, transcriptomic and proteomic analyses of Iris rhizomes at different developmental stages can provide valuable clues about the genes and proteins involved in irone biosynthesis. By correlating gene expression patterns with irone accumulation, researchers can identify candidate genes for further functional validation.

Discovery of Novel Biological Roles and Mechanisms at the Cellular Level

Beyond its olfactory properties, the biological activities of gamma-irone at the cellular and molecular level are largely unexplored. Preliminary studies on other terpenes suggest a wide range of potential biological effects, including anti-inflammatory, antimicrobial, and antioxidant activities. Future research should systematically investigate the bioactivity of gamma-irone to uncover its therapeutic potential.